4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with fluorine and trifluoromethyl groups. This compound is notable for its potential applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
The compound can be sourced from chemical suppliers specializing in organoboron compounds, such as Sigma-Aldrich and BenchChem, which provide detailed specifications and availability information.
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid falls under the category of boronic acids and organofluorine compounds. It is classified as an aromatic compound due to its phenyl ring structure.
The synthesis of 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid typically involves several steps, including:
The reaction conditions often require careful control of temperature, pressure, and the use of solvents to optimize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency.
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid participates in several chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing effects of the trifluoromethyl group, which enhances its electrophilicity during coupling reactions.
The mechanism of action for 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid primarily revolves around its role as a coupling agent in organic synthesis. The boronic acid moiety facilitates the formation of carbon-carbon bonds through a series of steps involving oxidative addition, transmetalation, and reductive elimination.
This mechanism is crucial in constructing complex molecular architectures found in pharmaceuticals and agrochemicals.
4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
This compound exemplifies the utility of organoboron chemistry in modern synthetic methodologies, contributing significantly to advancements in both academic research and industrial applications.
Fluorinated aromatic systems exhibit unique reactivity patterns that enable precise boronic acid functionalization. The fluorine atom at the C4 position in this compound serves as a powerful ortho-directing group, facilitating lithiation at the C2 position for subsequent borylation. This Directed Ortho-Metalation (DOM) strategy leverages fluorine's high electronegativity (3.98 on the Pauling scale), which enhances the acidity of ortho-hydrogen atoms by approximately 2-3 pKa units compared to non-fluorinated analogs [5] [9]. The DOM pathway proceeds through a four-step sequence: (1) halogen-metal exchange at -78°C using n-BuLi, (2) transmetalation with B(OMe)3, (3) acidic workup, and (4) crystallization to achieve >95% purity. Critical to success is the sequential addition of electrophiles to avoid protodeboronation, with reaction temperatures maintained below -70°C to suppress benzyne formation [9].
Table 1: Directing Group Strength Comparison for Aromatic Lithiation
Directing Group | Relative Rate | Ortho Selectivity | Compatibility with CF3 |
---|---|---|---|
-F | 1.0 (reference) | Excellent | High |
-OMe | 0.3 | Moderate | Moderate |
-NMe2 | 5.2 | Excellent | Low |
-CONEt2 | 8.7 | Excellent | Low |
Regioselectivity challenges emerge when competing with the trifluoromethyl group's weak meta-directing influence (-CF3 σm = 0.43). Computational studies indicate the fluorine atom dominates orientation control due to its proximity to the reaction site, with the trifluoromethyl group contributing primarily through steric blocking at the C6 position [5]. This synergy enables exclusive functionalization at the C2 position, a feature exploited in the synthesis of pharmaceutical intermediates where positional purity is critical [9].
Palladium-catalyzed Miyaura borylation provides a complementary route to lithiation, particularly for substrates bearing base-sensitive functionalities. The trifluoromethyl group imposes significant steric and electronic constraints on this process, requiring specialized catalyst systems. XPhos Pd G3 (chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) achieves 78% yield with 4-bromo-2-fluoro-5-(trifluoromethyl)phenol precursors at 80°C in dioxane/water (4:1), whereas conventional Pd(PPh3)4 yields <30% conversion due to catalyst deactivation [7] [10]. The propoxy group's base sensitivity necessitates pH control, with potassium carbonate proving superior to phosphate buffers by minimizing ether cleavage (<2% dealkylation vs. >15%) [4].
Table 2: Catalyst Screening for Borylation of 4-Bromo-1-fluoro-2-propoxy-5-(trifluoromethyl)benzene
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C4:C6) |
---|---|---|---|---|---|
Pd(dppf)Cl2 | dppf | DMF/H2O | 100 | 45 | 12:1 |
Pd(OAc)2 | SPhos | Dioxane/H2O | 80 | 68 | >50:1 |
XPhos Pd G3 | XPhos | THF | 60 | 82 | >50:1 |
Ni(dppe)Cl2 | dppe | 1,4-Dioxane | 90 | 28 | 3:1 |
Regioselectivity challenges manifest when borylation competes with proto-dehalogenation, particularly with iodo-substituted intermediates. Steric maps indicate the propoxy group creates a 15% larger buried volume than methoxy analogs (Vbur = 52.7 Å3 vs. 45.2 Å3), explaining the preference for C4 borylation over C6. Microwave-assisted reactions (150°C, 20 min) suppress homocoupling byproducts to <5% while maintaining regioselectivity >50:1 [7] [10].
The installation of the n-propoxy group presents unique challenges due to competing dehalogenation and O-alkylation side reactions. Williamson ether synthesis remains the optimal approach, where 4-fluoro-3-hydroxy-5-(trifluoromethyl)benzene (CAS 1881328-87-5) reacts with n-propyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, toluene/H2O). This method achieves 89% yield at 80°C, significantly outperforming Mitsunobu conditions (<60% yield) [4]. The phenolic precursor's acidity (pKa ≈ 8.2) necessitates protection during boronic acid installation, with tert-butyldimethylsilyl (TBS) groups providing optimal stability (deprotection yield >95% with TBAF in THF) [4].
Critical parameters for etherification optimization include:
Protecting group strategies must account for the boron functionality's sensitivity to protodeboronation. Benzyl protection of the phenol followed by catalytic hydrogenation post-etherification demonstrates compatibility with boronic esters, though requiring Pd/C (10 bar H2) for clean deprotection [4].
The trifluoromethyl group installation represents the most energetically demanding transformation in the synthesis. Two predominant strategies emerge: copper-mediated radical CF3 transfer and electrophilic trifluoromethylation.
Radical Pathway: Langlois' reagent (NaSO2CF3) with tert-butyl hydroperoxide (TBHP) oxidant achieves 74% yield on 4-fluoro-3-propoxy-5-iodobenzene at 90°C in DMF. This method tolerates boronic esters but requires careful exclusion of oxygen to prevent boronic acid degradation. The mechanism proceeds through CF3 radical addition to the electron-deficient aromatic ring, with rate enhancement observed from the ortho-propoxy group's electron-donating resonance effect (+R, σ = -0.34) [6] [9].
Electrophilic Pathway: Umemoto's reagent (5-chloro-1-(trifluoromethyl)-1λ3,2-benziodoxol-3(1H)-one) in dichloroethane at 80°C with catalytic silver(I) oxide affords 68% yield but generates stoichiometric iodide byproducts complicating purification. The electrophilic trifluoromethylation proceeds through rate-determining σ-complex formation, with the fluoro substituent providing moderate activation (ρ = +1.2 from Hammett studies) [6].
Table 3: Trifluoromethylation Method Comparison
Parameter | Radical (Langlois/TBHP) | Electrophilic (Umemoto) | Ruppert-Prakash (TMSCF3) |
---|---|---|---|
Yield (%) | 74 | 68 | 52 |
Reaction Temp (°C) | 90 | 80 | -20 to 25 |
Boronate Stability | Moderate | High | Excellent |
Byproducts | SO2, NaI | I2, Chlorobenzene | Me3SiF |
Scale-up Feasibility | Excellent | Moderate | Low |
The radical pathway demonstrates superior functional group tolerance for late-stage trifluoromethylation, while electrophilic methods prove advantageous when installing CF3 prior to boronic acid functionalization. Notably, neither approach requires protection of the phenol precursor when the propoxy group is installed post-trifluoromethylation [6] [9].
CAS No.: 15751-45-8
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